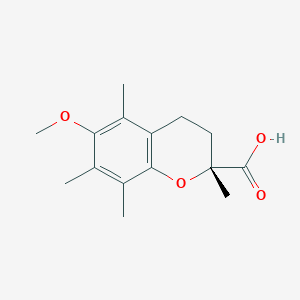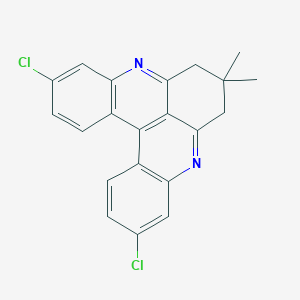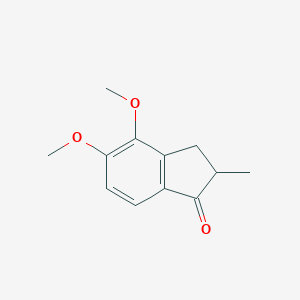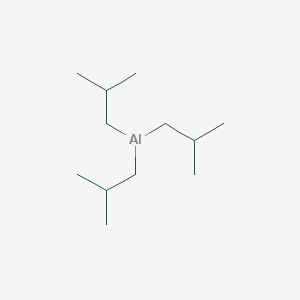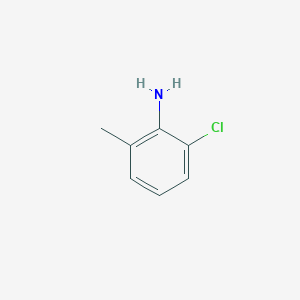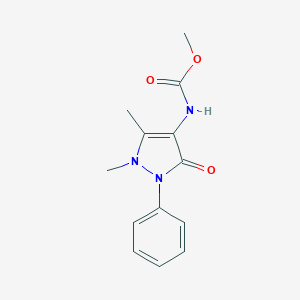
1-(3-Phenyl-2-propenyl)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenyl-2-propenyl)pyridinium, also known as MPP+, is a chemical compound that has been widely studied in the field of neuroscience due to its ability to selectively damage dopaminergic neurons. This compound is structurally similar to the neurotransmitter dopamine and has been used to model Parkinson's disease in animal studies.
Applications De Recherche Scientifique
1-(3-Phenyl-2-propenyl)pyridinium has been used extensively in neuroscience research as a model for Parkinson's disease. It selectively damages dopaminergic neurons, which are the neurons that degenerate in Parkinson's disease. This compound has been used to study the mechanisms underlying dopaminergic neuron degeneration, as well as to test potential therapies for Parkinson's disease.
Mécanisme D'action
1-(3-Phenyl-2-propenyl)pyridinium is taken up by dopaminergic neurons through the dopamine transporter, where it is then concentrated in the mitochondria. Once inside the mitochondria, this compound+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This ultimately leads to dopaminergic neuron death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to selectively damage dopaminergic neurons. This results in a decrease in dopamine production, which leads to the motor symptoms associated with Parkinson's disease. In addition, the increase in ROS production can lead to oxidative stress and further damage to neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Phenyl-2-propenyl)pyridinium in lab experiments is its ability to selectively damage dopaminergic neurons, which allows for the study of the mechanisms underlying Parkinson's disease. However, this compound has limitations in that it only models a specific aspect of Parkinson's disease and does not fully replicate the complexity of the disease in humans.
Orientations Futures
Future research on 1-(3-Phenyl-2-propenyl)pyridinium could focus on developing new therapies for Parkinson's disease based on the mechanisms underlying dopaminergic neuron degeneration. Additionally, this compound could be used to study the role of oxidative stress in other neurodegenerative diseases. Finally, future research could explore the limitations of this compound as a model for Parkinson's disease and develop new models that more accurately replicate the complexity of the disease in humans.
Méthodes De Synthèse
1-(3-Phenyl-2-propenyl)pyridinium can be synthesized through the oxidation of 1-methyl-4-phenylpyridinium (this compound+), which is produced from the metabolism of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP is commonly used to induce Parkinson's disease in animal models, and this compound+ is used to selectively damage dopaminergic neurons in vitro.
Propriétés
Numéro CAS |
125713-88-4 |
|---|---|
Formule moléculaire |
C14H14N+ |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
1-[(E)-3-phenylprop-2-enyl]pyridin-1-ium |
InChI |
InChI=1S/C14H14N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1-12H,13H2/q+1/b10-7+ |
Clé InChI |
GTNKQCHKXUPRRF-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C[N+]2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC[N+]2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC[N+]2=CC=CC=C2 |
Synonymes |
1-cinnamylpyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



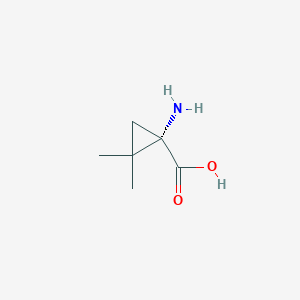
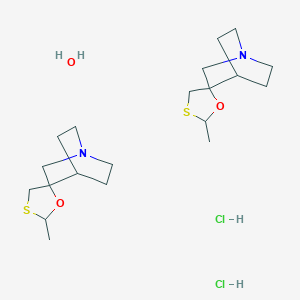
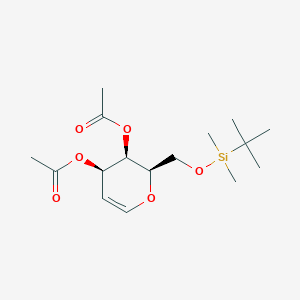
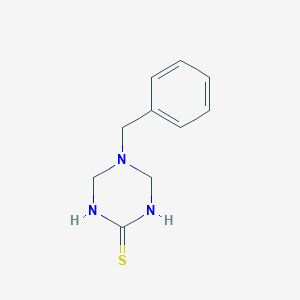

![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)
